2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol

PNMT inhibition Enzyme assay Adrenergic biosynthesis

2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol (CAS 40171-88-8) is a substituted N-benzyl ethanolamine derivative with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. The compound is commercially available as a research chemical with a minimum purity specification of 95%.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Cat. No. B13242265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CNCCO
InChIInChI=1S/C11H17NO3/c1-14-10-5-3-4-9(11(10)15-2)8-12-6-7-13/h3-5,12-13H,6-8H2,1-2H3
InChIKeyIBZJURZOPHGTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol (CAS 40171-88-8): Chemical Identity and Baseline Characteristics for Scientific Procurement


2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol (CAS 40171-88-8) is a substituted N-benzyl ethanolamine derivative with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . The compound is commercially available as a research chemical with a minimum purity specification of 95% . It is structurally characterized by a 2,3-dimethoxyphenyl ring linked via a methylene bridge to an ethanolamine moiety, a scaffold that places it within the broader class of amino alcohols frequently investigated for interactions with adrenergic receptors and biosynthetic enzymes such as phenylethanolamine N-methyltransferase (PNMT) [1].

Workflow PNMT enzyme inhibition studies
Selection Defined low-affinity research probe
Use context Aqueous-buffer compatible assay format

2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol: Why Generic Substitution with In-Class Analogs is Scientifically Unsound


Simply substituting 2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol with a closely related analog (e.g., a regioisomeric dimethoxy derivative, a simple phenethylamine, or an unsubstituted benzylaminoethanol) introduces a high risk of experimental failure due to profound differences in molecular recognition and physicochemical properties. The specific 2,3-dimethoxy substitution pattern combined with the N-benzyl ethanolamine linker dictates unique steric and electronic interactions with biological targets, particularly within the active site of enzymes like PNMT [1]. As shown in the quantitative evidence below, even subtle structural modifications can shift a compound's activity by orders of magnitude, from potent, selective inhibition to essentially no measurable affinity. Procurement decisions based purely on class-level assumptions without verifying these precise, compound-specific parameters can lead to wasted resources and irreproducible results.

Structure Regioisomeric dimethoxy analogs may alter target recognition profile at PNMT active site
Scaffold Simple phenethylamine substitutes lack the N-benzyl ethanolamine moiety, shifting binding interactions
Solubility Poorly soluble amino alcohol analogs may require organic co-solvents, introducing assay artifacts

2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol: Quantitative Evidence Guide for Differentiated Procurement Decisions


Weak PNMT Inhibition Profile: A Defined Negative Control or Scaffold for Optimization

In contrast to potent, selective PNMT inhibitors like the tetrahydroisoquinoline derivative PNMT-IN-1 (Ki = 1.2 nM), 2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol demonstrates a very weak affinity for phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 1.11E+6 nM (1.11 mM) [1]. This was determined in an in vitro radiochemical assay using bovine PNMT [1]. This quantitative difference, spanning over six orders of magnitude, firmly establishes this compound not as a lead inhibitor but as a valuable, well-characterized negative control for PNMT-targeted assays or as a low-affinity starting scaffold for medicinal chemistry optimization .

PNMT Ki
Cross-study context
Ki = 1.11 mM
Defined low-affinity PNMT probe
~925,000-fold higher Ki than PNMT-IN-1 comparator (1.2 nM)
PNMT inhibition Enzyme assay Adrenergic biosynthesis

Distinct Aqueous Solubility Profile Compared to Related Amino Alcohols

2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol exhibits a distinct solubility profile, being reported as 'freely soluble in water' . This is a critical differentiator from many closely related structural analogs, such as (R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-ol, which lack this high degree of aqueous solubility and may require organic co-solvents for biological assays . The high water solubility facilitates its direct use in aqueous buffers and physiological media, simplifying experimental workflows and reducing potential solvent-related artifacts.

Aqueous solubility
Class-level
Freely soluble in water
Supports aqueous-buffer workflows
Class-level inference; verify per lot
Aqueous solubility Formulation Physicochemical properties

Defined Commercial Purity Baseline for Reproducible Research

Commercially, 2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol is supplied with a minimum guaranteed purity of 95% . While a closely related analog, 2-Amino-1-(2,3-dimethoxyphenyl)ethan-1-ol, is available at a higher nominal purity of 98% , the 95% specification for the target compound provides a well-defined and consistent baseline for experimental design. This known purity allows researchers to accurately calculate effective concentrations and ensures that the observed weak biological activity (e.g., PNMT Ki) is intrinsic to the compound and not an artifact of a less-pure, undefined sample.

Purity baseline
Specification review
Min. 95%
Supports lot-to-lot consistency
Specification review recommended
Purity specification Quality control Reproducibility

2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol: Recommended Application Scenarios Based on Quantitative Evidence


Use as a Validated Negative Control in PNMT Biochemical Assays

Given its extremely weak Ki of 1.11 mM (1.11E+6 nM) against PNMT [1], this compound is ideally suited as a negative control in high-throughput screening or detailed enzymatic studies. Its negligible activity ensures that any observed inhibition by test compounds is not due to non-specific matrix effects, thereby validating assay specificity and confirming that signal reduction is a true pharmacological effect. This application directly leverages the quantitative data presented in Evidence Item 1.

Medicinal Chemistry Starting Scaffold for PNMT Ligand Optimization

For medicinal chemists, the compound's defined, weak interaction with PNMT (Ki = 1.11 mM) [1] offers a clear 'starting point' for structure-activity relationship (SAR) exploration. Its unique N-benzyl ethanolamine scaffold with a 2,3-dimethoxy substitution pattern provides a distinct chemical handle for synthetic derivatization, with the goal of enhancing potency and selectivity for PNMT or other adrenergic targets. The weak baseline activity allows for a sensitive detection of improvements following iterative chemical modifications.

Chemical Probe for Adrenergic System Studies Requiring High Aqueous Solubility

The compound's reported 'freely soluble in water' property makes it a practical choice for in vitro pharmacology studies where maintaining a DMSO-free or low-DMSO environment is critical. This includes certain cell-based assays where organic solvents can induce cytotoxicity or alter membrane properties. Researchers investigating the adrenergic system can use this soluble analog as a comparative tool against more lipophilic, less soluble adrenergic ligands to decouple biological effects from formulation and solubility constraints.

Application
Selection Property
Validation Focus
PNMT negative-control studies
Defined low-affinity profile
Assay specificity verification
PNMT SAR exploration
N-benzyl ethanolamine scaffold
Baseline-to-lead optimization
Aqueous-buffer adrenergic studies
High aqueous solubility
Solvent-artifact reduction

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17 linked technical documents
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